6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class of compounds. These compounds are known for their diverse biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties . The presence of the bromine atom, cyclohexyl group, and methylsulfanyl phenyl group in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation.
Cyclization: The intermediate product undergoes cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions can be scaled up to produce the compound in bulk quantities, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with similar anti-inflammatory properties.
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Exhibits potent anti-tubercular activity.
Uniqueness
6-bromo-N-cyclohexyl-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a promising candidate for the development of new anti-inflammatory drugs .
Properties
Molecular Formula |
C20H22BrN3S |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-bromo-N-cyclohexyl-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H22BrN3S/c1-25-17-10-7-14(8-11-17)19-20(22-16-5-3-2-4-6-16)24-13-15(21)9-12-18(24)23-19/h7-13,16,22H,2-6H2,1H3 |
InChI Key |
MALOUXMRDZCJNP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Br)NC4CCCCC4 |
Origin of Product |
United States |
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